molecular formula C13H18N2 B13263679 Butyl(1H-indol-4-ylmethyl)amine

Butyl(1H-indol-4-ylmethyl)amine

Cat. No.: B13263679
M. Wt: 202.30 g/mol
InChI Key: BWQLFFHYXXTOLC-UHFFFAOYSA-N
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Description

Butyl(1H-indol-4-ylmethyl)amine is a chemical compound with the molecular formula C13H18N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(1H-indol-4-ylmethyl)amine typically involves the construction of the indole ring system, which can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Butyl(1H-indol-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with neurotransmitter receptors, enzymes, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter.

    Serotonin: Another indole derivative, crucial for regulating mood and behavior.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

Butyl(1H-indol-4-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its butyl group and amine functionality contribute to its versatility in various applications, distinguishing it from other indole derivatives .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(1H-indol-4-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3

InChI Key

BWQLFFHYXXTOLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C2C=CNC2=CC=C1

Origin of Product

United States

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